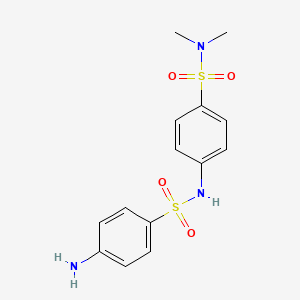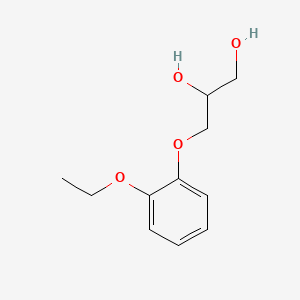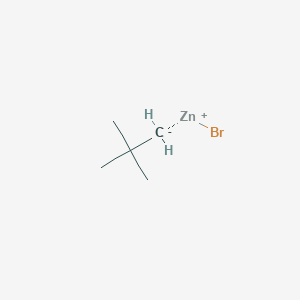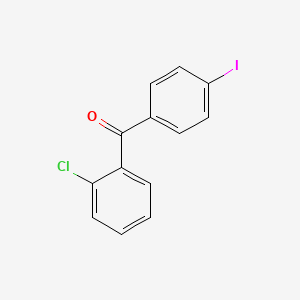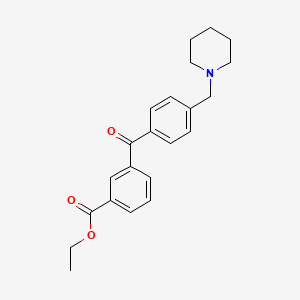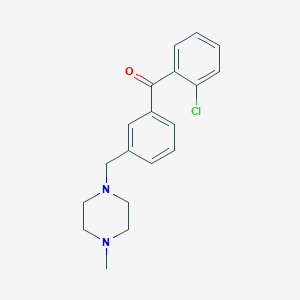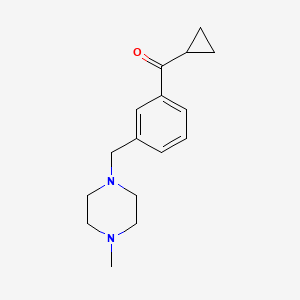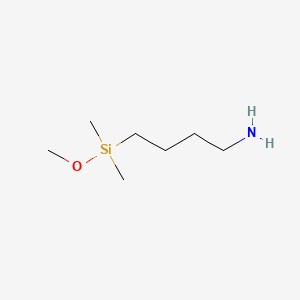
1-Butanamine, 4-(methoxydimethylsilyl)-
Overview
Description
1-Butanamine, 4-(methoxydimethylsilyl)-, also known as 4-aminobutyldimethylmethoxysilane, is an organosilicon compound with the molecular formula C7H19NOSi and a molecular weight of 161.32 g/mol . This compound is characterized by the presence of both an amine group and a methoxydimethylsilyl group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanamine, 4-(methoxydimethylsilyl)- can be synthesized through the reaction of 4-aminobutanol with chlorodimethylmethoxysilane under anhydrous conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of 1-Butanamine, 4-(methoxydimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, 4-(methoxydimethylsilyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro compounds under specific conditions.
Hydrolysis: The methoxydimethylsilyl group can be hydrolyzed in the presence of water or aqueous acids to form silanols.
Common Reagents and Conditions
Substitution Reactions: Alkyl halides, solvents like dichloromethane or toluene, and bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid.
Hydrolysis: Water or dilute acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Substitution Reactions: Secondary or tertiary amines.
Oxidation Reactions: Nitroso or nitro compounds.
Hydrolysis: Silanols and corresponding alcohols.
Scientific Research Applications
1-Butanamine, 4-(methoxydimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Butanamine, 4-(methoxydimethylsilyl)- involves its ability to form stable bonds with various substrates through its amine and methoxydimethylsilyl groups. The amine group can interact with electrophilic centers, while the methoxydimethylsilyl group can undergo hydrolysis to form silanols, which can further react with other compounds. These interactions enable the compound to modify surfaces, enhance adhesion, and improve the stability of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-aminobutyldimethylchlorosilane: Similar structure but with a chlorosilane group instead of a methoxysilane group.
4-aminobutyldiethoxymethylsilane: Contains diethoxymethylsilane instead of methoxydimethylsilyl group.
4-aminobutyldimethylsilanol: Hydrolyzed form with a silanol group instead of methoxydimethylsilyl group.
Uniqueness
1-Butanamine, 4-(methoxydimethylsilyl)- is unique due to its combination of an amine group and a methoxydimethylsilyl group, which provides versatility in chemical reactions and applications. Its ability to undergo hydrolysis and form stable silanol bonds makes it particularly useful in surface modification and adhesion enhancement .
Properties
IUPAC Name |
4-[methoxy(dimethyl)silyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-9-10(2,3)7-5-4-6-8/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHDQYPKFWETPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063121 | |
| Record name | 1-Butanamine, 4-(methoxydimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-43-2 | |
| Record name | (4-Aminobutyl)dimethylmethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, 4-(methoxydimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, 4-(methoxydimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, 4-(methoxydimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-k]fluoranthene](/img/structure/B1615185.png)
